Ajmalinium, N(sup 4)-benzyl-, chloride

Description

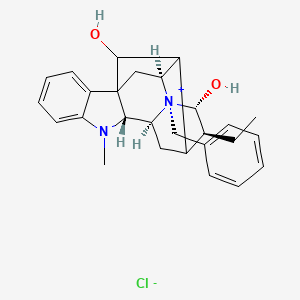

Ajmalinium, N⁴-benzyl-, chloride is a quaternary ammonium compound derived from the ajmaline alkaloid skeleton, characterized by a benzyl group substitution at the N⁴ position of the polycyclic structure. This modification enhances its amphiphilic properties, making it relevant in pharmacological and antimicrobial contexts. Ajmaline derivatives are historically noted for antiarrhythmic properties, but N⁴-benzyl substitution may shift its applications toward antimicrobial or surfactant uses, similar to other quaternary ammonium salts (QACs) .

Properties

CAS No. |

168610-89-7 |

|---|---|

Molecular Formula |

C27H33ClN2O2 |

Molecular Weight |

453.0 g/mol |

IUPAC Name |

(9R,10S,13S,14R,15R,16S)-15-benzyl-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;chloride |

InChI |

InChI=1S/C27H33N2O2.ClH/c1-3-17-18-13-21-24-27(19-11-7-8-12-20(19)28(24)2)14-22(23(18)25(27)30)29(21,26(17)31)15-16-9-5-4-6-10-16;/h4-12,17-18,21-26,30-31H,3,13-15H2,1-2H3;1H/q+1;/p-1/t17-,18?,21-,22-,23?,24-,25?,26+,27?,29-;/m0./s1 |

InChI Key |

JHCLKYKERNMDFQ-IOSLNQHJSA-M |

Isomeric SMILES |

CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC7=CC=CC=C7)O.[Cl-] |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC6=CC=CC=C6)C7=CC=CC=C7N4C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N4-Benzylajmalinium chloride can be synthesized by the alkylation of ajmaline with benzyl chloride. The reaction typically involves dissolving ajmaline in ethanol and adding benzyl chloride. The mixture is then incubated at 60°C for about 3 hours, resulting in the formation of N4-Benzylajmalinium chloride as a precipitate .

Industrial Production Methods

The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-Benzylajmalinium chloride undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides under mild conditions.

Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of N4-Benzylajmalinium chloride .

Scientific Research Applications

N4-Benzylajmalinium chloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its antiarrhythmic properties and potential therapeutic applications in cardiovascular diseases.

Industry: Utilized in the synthesis of other complex organic compounds and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of N4-Benzylajmalinium chloride involves its interaction with ion channels in cardiac cells, leading to the stabilization of the cardiac rhythm. The compound targets sodium and potassium channels, modulating their activity and preventing abnormal heart rhythms. This action is primarily due to the quaternary ammonium group, which interacts with the ion channels and alters their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares Ajmalinium, N⁴-benzyl-, chloride with structurally related QACs:

| Compound | Core Structure | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| Ajmalinium, N⁴-benzyl-, Cl⁻ | Ajmaline skeleton | N⁴-benzyl, chloride counterion | High lipophilicity, potential membrane disruption | Antimicrobial, pharmacological |

| Benzalkonium chloride (BAC12) | Simple QAC | Dodecyl chain, dimethyl, benzyl | Broad-spectrum antimicrobial, surfactant | Disinfectants, preservatives |

| (3,4-Dichlorobenzyl)dodecyldimethylammonium chloride | QAC with dichlorobenzyl | Dodecyl, dimethyl, 3,4-dichlorobenzyl | Enhanced stability, halogenated binding | Industrial biocides |

Key Findings:

The dichlorobenzyl group in (3,4-dichlorobenzyl)dodecyldimethylammonium chloride increases electron-withdrawing effects, enhancing stability and binding to microbial proteins .

Lipophilicity and Bioactivity: BAC12’s dodecyl chain optimizes lipid bilayer penetration, a trait shared with Ajmalinium’s benzyl group. However, Ajmalinium’s rigid polycyclic structure may reduce conformational flexibility, affecting diffusion rates .

Antimicrobial Efficacy: BAC12 demonstrates broad-spectrum activity at concentrations of 0.01–0.1% (v/v), attributed to its amphiphilic structure . Ajmalinium’s efficacy likely depends on the balance between its aromatic benzyl group and the ajmaline core’s bulkiness. Halogenated analogs (e.g., dichlorobenzyl) show superior biofilm inhibition, suggesting that Ajmalinium’s non-halogenated benzyl group may limit its potency in harsh environments .

Toxicological Profiles: BAC12 is associated with cytotoxicity at high concentrations due to nonspecific membrane lysis . Ajmalinium’s complex structure might mitigate this via selective targeting, though this remains speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.